N1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide
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Overview
Description
N1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is an organic compound that features a piperidine ring substituted with a fluorophenyl group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Moiety: The initial step involves the reaction of 4-fluorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization to yield the pyrrolidinone ring.
Piperidine Ring Formation: The pyrrolidinone intermediate is then reacted with piperidine-1,4-dicarboxylic acid under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its properties in the development of advanced materials, such as polymers and coatings.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperidine and pyrrolidinone moieties contribute to its overall stability and activity. The compound may modulate signaling pathways by inhibiting or activating specific proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-fluorophenyl)piperidine-1,4-dicarboxamide
- N1-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide
- N1-(1-(4-methylphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide
Uniqueness
N1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3/c18-12-1-3-14(4-2-12)22-10-13(9-15(22)23)20-17(25)21-7-5-11(6-8-21)16(19)24/h1-4,11,13H,5-10H2,(H2,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPBGIVYYLRHBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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